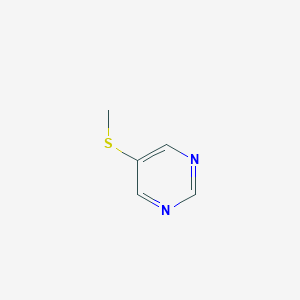

5-(Methylthio)pyrimidine

Description

5-(Methylthio)pyrimidine is a sulfur-containing heterocyclic compound characterized by a pyrimidine ring substituted with a methylthio (–SCH₃) group at the 5-position. This structural motif is critical for its electronic and steric properties, enabling diverse reactivity and biological interactions. The methylthio group enhances lipophilicity and modulates electron density within the pyrimidine ring, influencing binding to biological targets such as enzymes and receptors .

For instance, they have been investigated for anti-HIV activity and as antibacterial agents, with some derivatives isolated from Escherichia coli strains showing promise against toxin-induced diarrhea . Their synthetic versatility also makes them valuable intermediates in organic chemistry, particularly in cross-coupling reactions and multi-component syntheses .

Propriétés

Numéro CAS |

14257-02-4 |

|---|---|

Formule moléculaire |

C5H6N2S |

Poids moléculaire |

126.18 g/mol |

Nom IUPAC |

5-methylsulfanylpyrimidine |

InChI |

InChI=1S/C5H6N2S/c1-8-5-2-6-4-7-3-5/h2-4H,1H3 |

Clé InChI |

IBMKUYMVNFUNOW-UHFFFAOYSA-N |

SMILES |

CSC1=CN=CN=C1 |

SMILES canonique |

CSC1=CN=CN=C1 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyrimidine Derivatives

5-(2-Haloethyl)pyrimidine Derivatives

- Structure : Features a haloethyl (–CH₂CH₂X, X = Cl, I) group at the 5-position instead of methylthio.

- Synthesis : Prepared via nucleophilic substitution of 5-(2-hydroxyethyl)pyrimidine with hydroiodic acid or phosphoryl chloride .

- Key Differences :

- Hydrogen Bonding : X-ray crystallography reveals N–H···O hydrogen bonds forming 1D chains, enhancing crystallinity compared to 5-(methylthio)pyrimidine .

- Reactivity : Haloethyl groups enable further functionalization (e.g., nucleophilic displacement), whereas the methylthio group is less reactive under similar conditions.

Thieno[2,3-d]pyrimidines

- Structure : Fused thiophene-pyrimidine systems with a methylthio group at the 2-position (e.g., compound 32 in ).

- Biological Activity : Acts as a selective 5-HT₃ receptor antagonist (Ki = 4.2 nM), demonstrating high receptor affinity due to the thiophene ring’s electron-rich environment .

- Key Differences: Substituent Position: The 2-methylthio group in thienopyrimidines directs binding to serotonin receptors, unlike 5-substituted analogs, which lack this specificity. Electronic Effects: The fused thiophene ring enhances π-stacking interactions, absent in this compound.

5-(Tributylstannyl)-2-(methylthio)pyrimidine

- Structure : Combines a 5-tributylstannyl (–SnBu₃) group with a 2-methylthio substituent.

- Applications : Used in Stille cross-coupling reactions to construct biaryl systems, leveraging the stannyl group’s transmetalation capability .

- Key Differences :

- Reactivity : The stannyl group enables catalytic coupling, whereas this compound is typically inert in such reactions.

- Synthetic Utility : This compound serves as a versatile building block in drug discovery, unlike simpler 5-(methylthio) derivatives.

Table 1: Key Properties of this compound and Analogues

Electronic and Steric Effects

- This compound : The –SCH₃ group donates electrons via resonance, increasing electron density at the 4- and 6-positions, which enhances nucleophilic aromatic substitution .

- Chloroethyl Derivatives : The electron-withdrawing halo group reduces ring electron density, favoring electrophilic attacks at the 2- and 4-positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.